molecular formula C20H22F3NO3 B12756085 N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-34-7

N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B12756085
CAS No.: 94593-34-7
M. Wt: 381.4 g/mol
InChI Key: ZELIGGZFSBDUNM-UHFFFAOYSA-N
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Description

N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methoxybenzoyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves several steps. One common method includes the reaction of N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine can be compared with other similar compounds, such as:

    N-ethyl-N’-(2-methoxybenzoyl)-N-phenylthiourea: This compound has a similar structure but contains a thiourea group instead of an ethanamine group.

    N-ethyl-3,7-bis(trifluoromethyl)phenothiazine: This compound has a similar trifluoromethyl group but a different core structure.

    3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methyl]anilino}ethyl-N-(2-methoxybenzoyl)benzeneethanamine: This compound has a similar methoxybenzoyl group but a different substitution pattern.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94593-34-7

Molecular Formula

C20H22F3NO3

Molecular Weight

381.4 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-methoxybenzoate

InChI

InChI=1S/C20H22F3NO3/c1-4-24(27-19(25)17-10-5-6-11-18(17)26-3)14(2)12-15-8-7-9-16(13-15)20(21,22)23/h5-11,13-14H,4,12H2,1-3H3

InChI Key

ZELIGGZFSBDUNM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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